2-Methylbutyl acetate;pentyl acetate

Description

Significance of 2-Methylbutyl Acetate (B1210297) and Pentyl Acetate in Contemporary Chemical Research

2-Methylbutyl acetate and pentyl acetate, both esters with the chemical formula C7H14O2, serve as important subjects in contemporary chemical research due to their distinct properties and applications stemming from their isomeric structures.

2-Methylbutyl Acetate , a branched-chain ester, is a subject of interest in several research areas. It is recognized for its characteristic fruity, apple-like aroma and is naturally found in various fruits, including apples and pimentos. fragranceconservatory.comhmdb.ca In the field of food science and fragrance chemistry, research focuses on its role as a natural flavor component and its biosynthesis in fruits. For instance, studies have investigated the biosynthesis of 2-methylbutyl acetate in apples, noting it was the only volatile ester not significantly reduced by controlled atmosphere (CA) storage, a common method for preserving apples. This research provides insights into the enzymatic reactions and precursor availability, such as isoleucine, that govern its formation. Furthermore, 2-methylbutyl acetate is employed as a valuable intermediate in organic synthesis for producing other chemical compounds in the pharmaceutical and agrochemical sectors. chemimpex.com Its properties as a solvent in applications like paints, coatings, and adhesives are also an area of study, valued for its fast-drying characteristics. chemimpex.com

Pentyl acetate , the straight-chain isomer also known as n-amyl acetate, is widely recognized for its strong banana-like scent. osha.govnih.gov This has led to its extensive use as a flavoring agent in the food and beverage industry, particularly for creating artificial banana and pear flavors in products like candies and baked goods. expertmarketresearch.comfoodb.ca Research in this area often explores its effectiveness in mimicking natural fruit aromas. expertmarketresearch.com Beyond its organoleptic properties, pentyl acetate is a significant solvent in industrial applications, used in the manufacturing of lacquers, paints, and coatings. expertmarketresearch.comsolubilityofthings.com Its solvent properties are a key area of research, focusing on its ability to dissolve various organic materials. solubilityofthings.com Additionally, pentyl acetate has historical and ongoing relevance in other research contexts; it has been used as a fuel in Hefner lamps and in the fermentation process for producing penicillin. expertmarketresearch.com It is also utilized as a molecular tool in various biochemical applications and as a test odorant in scientific studies. moleculardepot.comscbt.com The synthesis of pentyl acetate through the esterification of acetic acid and 1-pentanol (B3423595) is a classic example of an organic reaction studied for process optimization and green chemistry approaches. expertmarketresearch.comsolubilityofthings.com

The study of both esters contributes to a deeper understanding of how molecular structure dictates function, from the nuances of flavor perception to the efficacy of industrial solvents.

Isomeric Considerations and Structural Distinctions within C7H14O2 Acetate Esters

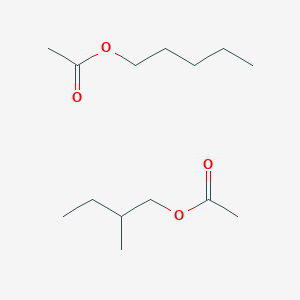

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. For the molecular formula C7H14O2, numerous structural isomers exist, including various carboxylic acids and esters. docbrown.infowikipedia.org Among the esters, 2-methylbutyl acetate and pentyl acetate represent a clear example of chain isomerism, a type of structural isomerism where the arrangement of the carbon skeleton differs. docbrown.info

Pentyl acetate is a straight-chain ester, meaning its five-carbon alkyl group (the pentyl group) is arranged in a continuous, unbranched chain. acgih.org Its structure consists of an acetate group bonded to the first carbon of this linear pentyl chain. acgih.org

2-Methylbutyl acetate , in contrast, is a branched-chain ester. acgih.org The alkyl portion of this molecule is a butyl group with a methyl group attached to the second carbon, creating a branched structure. The acetate group is bonded to the first carbon of this 2-methylbutyl group. hmdb.canih.gov

This fundamental difference in the carbon backbone—a straight chain versus a branched chain—is the primary structural distinction between these two isomers. This variation in structure directly impacts their physical and chemical properties, as illustrated in the data tables below. For example, branched-chain compounds often have lower boiling points than their straight-chain counterparts due to reduced van der Waals forces between the less-compact molecules.

Physicochemical Properties of 2-Methylbutyl Acetate and Pentyl Acetate

The following tables provide a summary of key physicochemical properties for 2-methylbutyl acetate and pentyl acetate, highlighting the differences that arise from their isomeric structures.

Table 1: General and Physical Properties

| Property | 2-Methylbutyl Acetate | Pentyl Acetate |

|---|---|---|

| Molecular Formula | C7H14O2 chemimpex.com | C7H14O2 expertmarketresearch.com |

| Molecular Weight (g/mol) | 130.187 lookchem.com | 130.185 chemister.ru |

| Appearance | Colorless to pale yellow liquid chemimpex.com | Colorless liquid osha.gov |

| Odor | Fruity, apple, banana fragranceconservatory.comlookchem.com | Banana-like osha.gov |

| Boiling Point (°C) | 138-140 chemimpex.comchembk.com | 149.2 chemister.ru |

| Melting Point (°C) | -74.65 (estimate) lookchem.com | -70.8 ymdb.ca |

| Density (g/cm³) | 0.879 lookchem.com | 0.8748 solubilityofthings.com |

| Refractive Index (at 20°C) | 1.399 - 1.404 chemimpex.com | 1.4023 spectrabase.com |

Table 2: Spectroscopic and Structural Data

| Identifier | 2-Methylbutyl Acetate | Pentyl Acetate |

|---|---|---|

| CAS Number | 624-41-9 lookchem.com | 628-63-7 nist.gov |

| IUPAC Name | 2-methylbutyl acetate nih.gov | pentyl acetate solubilityofthings.com |

| SMILES | CCC(C)COC(=O)C nih.gov | CCCCCOC(=O)C sigmaaldrich.com |

| InChIKey | XHIUFYZDQBSEMF-UHFFFAOYSA-N nih.gov | PGMYKACGEOXYJE-UHFFFAOYSA-N nist.gov |

Properties

IUPAC Name |

2-methylbutyl acetate;pentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUIXWQPOJYELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C.CCC(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583454 | |

| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-93-9 | |

| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Biosynthesis and Metabolic Pathways of 2 Methylbutyl Acetate and Pentyl Acetate

Natural Occurrence and Biological Production Systems

The synthesis of 2-methylbutyl acetate (B1210297) and pentyl acetate is a common feature in a variety of biological systems, ranging from higher plants to microorganisms. In plants, these volatile esters are crucial components of the aroma of fruits and other tissues. In microbial systems, they are products of fermentation and other metabolic processes.

The presence and concentration of 2-methylbutyl acetate and pentyl acetate in plants can vary significantly depending on the species, cultivar, stage of ripeness, and environmental conditions.

These esters are frequently identified as key volatile compounds in a wide array of fruits, contributing to their characteristic scents.

Malus domestica (Apple) Both 2-methylbutyl acetate and pentyl acetate are important contributors to the complex aroma of apples. researchgate.net The concentration of these esters varies considerably among different apple cultivars. For instance, the 'Fuji' cultivar is known to contain substantial levels of 2-methylbutyl acetate, which imparts a fruity, banana-like odor, whereas this compound is nearly absent in the 'Granny Smith' cultivar. usda.govnih.gov Studies have shown that the relative percentage of 2-methylbutyl acetate can range from 2.19% in 'Gala' to as high as 33.67% in 'Natyra®-SQ 159'. nih.gov Pentyl acetate is also a significant component of apple aroma. nih.gov The biosynthesis of these esters is linked to the activity of alcohol acyltransferase (AAT) enzymes, and different cultivars exhibit different AAT activities, leading to the observed variation in volatile acetate accumulation. usda.govnih.gov

Cucumis melo (Melon) In melons, particularly aromatic varieties, acetate esters are predominant volatile compounds. nih.gov A near-isogenic line of melon, SC3-5-1, was found to have an aromatic profile dominated by esters, including 2-methylbutyl acetate. nih.gov In some melon cultivars, such as the oriental sweet melon (Cucumis melo var. makuwa Makino), 2-methyl-1-butyl acetate is a major branched-chain ester. nih.gov The biosynthesis of this compound is affected by factors such as grafting, which can alter the activity of enzymes like alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT). nih.gov

Vitis vinifera (Grape) 2-Methylbutyl acetate has been reported in Vitis vinifera. nih.gov During fermentation of grape must, yeast strains can produce a variety of esters, including 2-methylbutyl acetate. For example, sequential fermentation with the non-Saccharomyces yeast Torulaspora delbrueckii followed by Saccharomyces cerevisiae has been shown to produce higher concentrations of compounds like isoamyl acetate and 2-methylbutyl acetate compared to fermentation with S. cerevisiae alone. nih.gov One study on red wines found that the (S)-enantiomer of 2-methylbutyl acetate is exclusively present and its concentration is generally higher in red wines than in white wines of the same age, increasing during aging. researchgate.net The olfactory threshold for (S)-2-methylbutyl acetate was determined to be 313 µg/L in a dilute alcohol solution. researchgate.net

Vitis rotundifolia (Muscadine Grape) Muscadine grapes are known for their unique and strong aroma. Studies on the 'Cowart' muscadine cultivar have identified a range of volatile compounds, including short-chain esters that contribute to its fruity aroma. scielo.br

Prunus avium (Sweet Cherry) Volatile profiling of by-products from the 'Saco' cultivar of sweet cherry has identified 2-methylbutyl acetate in the hydroethanolic extracts of the flowers. mdpi.com Yeasts associated with cherry fruits have also been found to produce 2-methylbutyl acetate. nih.gov

Ficus carica (Fig) The volatile profile of figs includes 2-methylbutyl acetate, which has been identified in the fruit. usda.govusda.gov The concentration of esters in figs can be influenced by environmental factors such as sun exposure. cirad.fr In one study, the total ester concentration was found to be similar in both sun-exposed and shaded fruits, at approximately 554 to 568 µg/kg fresh weight. cirad.fr

Interactive Data Table: Occurrence of 2-Methylbutyl Acetate and Pentyl Acetate in Various Fruits

| Fruit Species | Compound | Cultivar/Variety | Part Analyzed | Concentration/Relative Abundance | Reference(s) |

| Malus domestica | 2-Methylbutyl acetate | Fuji | Flesh | Substantial levels | usda.govnih.gov |

| Malus domestica | 2-Methylbutyl acetate | Gala | Fruit | 2.19% of total volatiles | nih.gov |

| Malus domestica | 2-Methylbutyl acetate | Natyra®-SQ 159 | Fruit | 33.67% of total volatiles | nih.gov |

| Malus domestica | Pentyl acetate | Golden Delicious | Fruit | Identified as a key volatile | nih.gov |

| Cucumis melo | 2-Methylbutyl acetate | SC3-5-1 | Fruit | Predominant ester | nih.gov |

| Vitis vinifera | 2-Methylbutyl acetate | Various | Wine | Up to 1584 µg/L in some red wines | researchgate.net |

| Prunus avium | 2-Methylbutyl acetate | Saco | Flower (hydroethanolic extract) | Detected | mdpi.com |

| Ficus carica | 2-Methylbutyl acetate | Bouhouli | Fruit | Detected | usda.govcirad.fr |

Beyond edible fruits, these esters are also constituents of the essential oils of various aromatic plants.

Tagetes minuta (Wild Marigold) The essential oil of Tagetes minuta is known for its complex chemical composition. While the major components are typically ketones and ocimene, various esters, including 2-methylbutyl acetate, have been identified. perfumerflavorist.comsqu.edu.om The composition of the essential oil can vary significantly based on the geographical origin, the part of the plant analyzed, and the growth stage. ecoport.orgnih.gov

Myrtus communis (Myrtle) The essential oil of myrtle is characterized by a high content of monoterpenes like α-pinene and 1,8-cineole. ecoport.orgnih.govnih.gov While myrtenyl acetate is often a major ester, the presence and quantity of other acetates can vary. squ.edu.omnih.gov Some studies on myrtle berries have not detected pentyl acetate, while others have noted the presence of various esters depending on the genotype and environmental conditions. nih.govnajah.edu

Interactive Data Table: Occurrence of 2-Methylbutyl Acetate and Pentyl Acetate in Other Botanical Sources

| Plant Species | Compound | Part Analyzed | Method of Analysis | Finding | Reference(s) |

| Tagetes minuta | 2-Methylbutyl acetate | Aerial parts | GC-MS | Identified as a component of the essential oil | perfumerflavorist.comsqu.edu.om |

| Myrtus communis | Pentyl acetate | Berries | GC-MS | Not detected in some studies | nih.gov |

Microorganisms, particularly yeasts and fungi, are capable of producing a wide range of volatile organic compounds (VOCs), including 2-methylbutyl acetate and pentyl acetate, as part of their metabolism.

The yeast Saccharomyces cerevisiae, widely used in baking and brewing, produces a variety of esters during fermentation that are crucial for the flavor and aroma of the final product. researchgate.net The production of acetate esters, including 2-methylbutyl acetate and isoamyl acetate (an isomer of pentyl acetate), is a result of the condensation of acetyl-CoA with higher alcohols, which are formed from the catabolism of amino acids via the Ehrlich pathway. nih.govresearchgate.net The specific strain of S. cerevisiae used in fermentation can significantly influence the profile of volatile compounds produced. revistafitotecniamexicana.orgopenagrar.de

Other ascomycetous yeasts and fungi are also known producers of these esters. A study of 98 tropical ascomycetous yeast strains found that many produced a variety of VOCs, including 2-methylbutyl acetate and isoamyl acetate. researchgate.netnih.gov

The endophytic fungus Muscodor albus (now known as Induratia alba) is notable for producing a mixture of volatile organic compounds with antimicrobial properties. researchgate.net The volatile profile of M. albus includes a variety of esters, with isoamyl acetate being one of the most biologically active components. researchgate.net An estimation of the total VOCs produced by M. albus is in the range of 100-300 ppb. montana.edu

Interactive Data Table: Microbial Production of 2-Methylbutyl Acetate and Related Esters

| Microbial Species | Compound | Finding | Reference(s) |

| Saccharomyces cerevisiae | 2-Methylbutyl acetate | Produced during fermentation, contributes to beverage aroma. | nih.govrevistafitotecniamexicana.org |

| Saccharomyces cerevisiae | Isoamyl acetate | A common fermentation byproduct. | nih.govrevistafitotecniamexicana.org |

| Tropical Ascomycetous Yeasts | 2-Methylbutyl acetate | Produced by various species. | researchgate.netnih.gov |

| Muscodor albus | Isoamyl acetate | A key biologically active volatile produced by the fungus. | researchgate.net |

Microbial Systems: Production and Regulation

Inter-species Metabolite Exchange within Microbial Communities

The production of esters is not always the result of a single organism's metabolic activity; it can emerge from the complex interactions within a microbial community. nih.gov In these consortia, a division of labor can occur where different species perform distinct steps of a biosynthetic pathway, and the exchange of metabolites between them leads to the final product. nih.govoie.go.thosti.gov This modular approach allows for the biosynthesis of complex compounds that a single organism might struggle to produce due to metabolic burden. oie.go.thosti.gov

Research on the Drosophila melanogaster microbiome has shown that the fly's attraction to its microbial community is influenced by volatile compounds, including esters like 2-methylbutyl acetate, which are produced only when different microbial species grow together. nih.govwisc.edu For instance, one community member might produce an alcohol like ethanol, which is then metabolized into acetate by another member. wisc.edu This interplay highlights that the synthesis of ester precursors can be physically separated across different species.

Artificial microbial consortia have been engineered to capitalize on this principle for ester production. nih.gov In one successful strategy, a co-culture of Clostridium beijerinckii (a butanol producer) and Clostridium tyrobutyricum (a butyrate (B1204436) producer) resulted in a tenfold increase in butyl butyrate production compared to a monoculture. nih.gov Such synergistic systems, sometimes regulated by intercellular signals like quorum sensing, demonstrate that inter-species metabolite exchange is a viable and efficient strategy for the biosynthesis of specific esters. frontiersin.org These interactions are fundamental in both natural and engineered ecosystems, where the metabolic capabilities of a community exceed the sum of its individual parts. pnnl.govnih.gov

Precursor Metabolism and Enzymatic Catalysis in Ester Formation

The formation of 2-methylbutyl acetate and pentyl acetate is a two-part process involving the generation of precursor molecules followed by an enzyme-catalyzed condensation reaction. The primary precursors are branched-chain alcohols derived from amino acid catabolism and an acyl-group donor, typically acetyl-CoA.

The carbon backbones of 2-methylbutyl acetate and pentyl acetate are derived from the catabolism of specific branched-chain amino acids (BCAAs). nih.govfrontiersin.orgnih.gov The primary pathway for this conversion in yeasts and other microorganisms is the Ehrlich pathway. researchgate.net

L-Isoleucine is the direct precursor to the "active amyl alcohol," 2-methylbutanol. researchgate.netresearchgate.net The catabolic process begins with the transamination of L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. researchgate.net This intermediate is then decarboxylated to form 2-methylbutanal, which is subsequently reduced by an alcohol dehydrogenase to yield 2-methyl-1-butanol. nih.gov Studies in Saccharomyces cerevisiae have confirmed that 2-methylbutyl acetate is a derivative product of this pathway, formed from the esterification of the resulting 2-methyl-1-butanol. nih.gov

L-Leucine is catabolized through a parallel Ehrlich pathway to produce isoamyl alcohol (3-methyl-1-butanol), the alcohol precursor for pentyl acetate. researchgate.netnih.gov The process involves the transamination of leucine (B10760876) to α-ketoisocaproate, followed by decarboxylation to 3-methylbutanal (B7770604) and subsequent reduction to isoamyl alcohol. nih.gov

L-Valine , while not a direct precursor to the esters , is catabolized via the same pathway to produce isobutanol. researchgate.netnih.gov Its metabolism underscores the general role of BCAA catabolism in generating the fusel alcohols necessary for a wide range of esters found in fermented foods and beverages. nih.govresearchgate.net

The table below summarizes the relationship between the precursor amino acids and their corresponding alcohol and acetate ester products.

| Precursor Amino Acid | Key Intermediates | Final Alcohol | Acetate Ester |

| L-Isoleucine | α-keto-β-methylvalerate, 2-methylbutanal | 2-Methylbutanol | 2-Methylbutyl acetate |

| L-Leucine | α-ketoisocaproate, 3-methylbutanal | Isoamyl alcohol | Pentyl acetate (Isoamyl acetate) |

| L-Valine | α-ketoisovalerate, Isobutyraldehyde | Isobutanol | Isobutyl acetate |

The final and decisive step in the biosynthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govfrontiersin.org These enzymes facilitate the condensation of an alcohol with an activated acyl-group, typically an acyl-coenzyme A (acyl-CoA). researchgate.net

AATs belong to the BAHD superfamily of acyltransferases. nih.govfrontiersin.org Numerous AAT genes have been isolated and characterized from various fruits, where they are responsible for the production of flavor and aroma compounds.

A well-studied example is MpAAT1 , an AAT from the Royal Gala apple (Malus pumila). nih.govigem.org

Gene and Protein: The MpAAT1 gene encodes a predicted protein of 455 amino acids with a molecular mass of approximately 50.9 kDa. igem.org Like other plant acyltransferases, it contains a conserved active site motif, HXXXDG, which is critical for its catalytic function. igem.orgoup.com

Expression: The MpAAT1 gene is expressed in various parts of the apple plant, including leaves, flowers, and fruit. nih.govigem.org Its expression, along with AAT enzyme activity, increases significantly during fruit ripening, which correlates with the marked rise in ester accumulation that characterizes apple flavor. nih.gov Similar patterns of ripening-associated expression have been observed for AATs in other fruits, such as PaAAT1 in apricot and PpAAT1 in peach, confirming the crucial role of these enzymes in developing fruit aroma. nih.govoup.com The function of these enzymes has been verified through heterologous expression in hosts like E. coli and by using transient overexpression techniques in the fruits themselves. nih.govigem.org

AAT enzymes are often characterized by their ability to utilize a broad range of substrates, which allows a single enzyme to contribute to a complex bouquet of esters. nih.govnih.gov The specific aroma profile of a fruit is therefore determined by both the substrate preferences of its AAT enzymes and the availability of precursor alcohols and acyl-CoAs. nih.gov

The catalytic mechanism of AATs is believed to follow a ternary complex or ping-pong mechanism. This involves the enzyme first binding to the acyl-CoA donor, forming an acyl-enzyme intermediate, and then reacting with the alcohol acceptor to release the final ester product. researchgate.net

The substrate specificity of the apple enzyme, MpAAT1 , has been characterized in detail. nih.govigem.org

Alcohol Substrates: The enzyme can use a wide array of alcohols, including short- to medium-chain (C3-C10), branched-chain, and aromatic alcohols. nih.govigem.org

Acyl-CoA Substrates: It is also active with a range of short- to medium-chain acyl-CoAs. nih.govigem.org

Kinetic Preference: A key finding is that the enzyme's preference can depend on substrate concentration. For the synthesis of acetate esters, MpAAT1 shows a higher affinity for 2-methylbutanol at low concentrations compared to other alcohols like hexanol and butanol. nih.govigem.org This indicates that under physiological conditions where precursor levels might be limited, the enzyme preferentially synthesizes 2-methylbutyl acetate. nih.gov The binding of the alcohol substrate appears to be the rate-limiting step in the reaction. nih.gov

The following table presents the kinetic properties of MpAAT1 with various alcohol substrates when acetyl-CoA is the acyl donor, highlighting its efficiency in producing acetate esters.

Table 1: Kinetic Parameters of MpAAT1 for Acetate Ester Synthesis Data sourced from Souleyre et al. (2005). nih.gov

| Alcohol Substrate | Km (mM) | kcat (pkat/mg protein) | kcat/Km |

|---|---|---|---|

| Butanol | 1.1 +/- 0.3 | 21 +/- 2 | 19 |

| 2-Methylbutanol | 0.4 +/- 0.1 | 18 +/- 1 | 45 |

| Hexanol | 1.8 +/- 0.4 | 55 +/- 6 | 31 |

| Isoamyl alcohol | 0.9 +/- 0.2 | 26 +/- 2 | 29 |

The final esterification reaction brings together the alcohol and acyl-CoA precursors. researchgate.net

2-Methylbutyl Acetate Synthesis: This ester is formed when an AAT enzyme catalyzes the reaction between 2-methylbutanol (derived from isoleucine) and acetyl-CoA . nih.govnih.gov Acetyl-CoA serves as the activated form of acetic acid and is the most abundant acyl-CoA in many cells, making acetate esters common products. researchgate.net

Pentyl Acetate Synthesis: This ester is similarly formed from the condensation of isoamyl alcohol (derived from leucine) and acetyl-CoA . researchgate.net The chemical synthesis of isoamyl acetate, known as Fischer esterification, uses isoamyl alcohol and acetic acid as reactants, mirroring the biological precursors. slideshare.netma.edulibretexts.orgthermofisher.com

Alcohol Acyl Transferase (AAT) Enzyme Activity

Regulatory Mechanisms and Environmental Influences on Biosynthesis

The production of volatile esters like 2-methylbutyl acetate and pentyl acetate is not constant; it is tightly regulated by various internal and external factors. Environmental conditions during storage and the availability of essential nutrients can significantly alter the metabolic pathways responsible for their synthesis, thereby affecting the flavor and aroma profiles of fruits and fermented products.

Controlled Atmosphere (CA) storage is a postharvest technology used to extend the shelf life of fruits and vegetables by carefully regulating gas concentrations, temperature, and humidity. sci-hub.st This technique primarily involves reducing oxygen (O₂) levels and increasing carbon dioxide (CO₂) concentrations compared to ambient air. mdpi.com Such modifications slow the metabolic activity of the produce, which includes the ripening process and the associated production of volatile compounds like esters. sci-hub.st

The primary benefit of CA storage is the retardation of respiration and a delay in the ripening climacteric, which extends the storage life. usu.eduresearchgate.net This slowing of metabolism has a direct effect on the biosynthesis of flavor and aroma compounds. For climacteric fruits like apples, pears, and apricots, which produce a burst of ethylene (B1197577) and esters during ripening, CA storage is particularly effective at preserving quality by slowing these processes. sci-hub.st The technology helps in maintaining fruit firmness, retaining color, and preserving flavor. sci-hub.stresearchgate.net

However, the response to CA storage is highly dependent on the specific fruit, cultivar, and the exact gas composition. sci-hub.stresearchgate.net Improper levels of O₂ and CO₂ can lead to physiological disorders, tissue browning, and the development of off-flavors due to abnormal metabolism. usu.eduresearchgate.net For instance, high concentrations of CO₂ can inhibit certain enzyme systems and lead to the accumulation of potentially toxic metabolites like succinic acid, while very low O₂ can induce anaerobic respiration. sci-hub.stusu.edu While CA storage generally aims to preserve the desirable flavor profile, these effects highlight a complex interplay between the storage environment and the biochemical pathways that produce volatile esters.

Table 1: Effects of Controlled Atmosphere (CA) Storage on Fruit Metabolism

| Parameter | Effect of CA Storage | Biochemical Rationale | Source(s) |

|---|---|---|---|

| Respiration Rate | Reduced | Lower O₂ availability and higher CO₂ levels slow down the metabolic rate and delay the climacteric rise. | usu.eduresearchgate.net |

| Ripening & Senescence | Delayed | Slowing of metabolic processes, including ethylene production and action, which are key drivers of ripening. | sci-hub.st |

| Firmness | Maintained / Degradation Slowed | Reduced activity of enzymes responsible for pectin (B1162225) degradation and cell wall softening. | researchgate.netresearchgate.net |

| Volatile Ester Production | Reduced / Delayed | Ester biosynthesis is closely linked to the ripening process, which is slowed by CA conditions. | sci-hub.stresearchgate.net |

| Physiological Disorders | Can be induced or alleviated | Improper O₂/CO₂ levels can cause injury (e.g., browning, off-flavors), but can also alleviate issues like chilling injury. | mdpi.comusu.edu |

In microorganisms such as yeast, the synthesis of acetate esters is highly dependent on the availability of nutrients in the growth medium, particularly carbon and nitrogen sources. These nutrients are the building blocks for the precursor molecules required for esterification: acetyl-CoA and higher alcohols (also known as fusel alcohols).

The availability of nitrogen is a critical regulatory factor. In the yeast Yarrowia lipolytica, nitrogen limitation has been identified as a primary trigger for the excretion of metabolites like citric acid. mdpi.com Studies show that varying the concentration of a nitrogen source like ammonium (B1175870) sulfate (B86663) significantly impacts biomass production and the synthesis of proteins and lipids. mdpi.com This principle extends to ester production. The formation of fusel alcohols, such as 2-methylbutanol (a precursor to 2-methylbutyl acetate) and isoamyl alcohol (a precursor to pentyl acetate), occurs via the Ehrlich pathway, which involves the catabolism of amino acids. The availability of nitrogen sources directly influences the pool of these amino acids.

Similarly, the carbon source is crucial. Acetate itself can be used as a carbon source by microorganisms like E. coli and is converted into acetyl-CoA, the other key precursor for acetate ester synthesis. nih.gov However, high concentrations of acetate can also inhibit microbial growth. nih.gov The efficiency with which microbes use their available carbon source, known as carbon use efficiency (CUE), is linked to nitrogen availability and can determine metabolic outputs. frontiersin.org Research on various microbes has shown that the type and concentration of both carbon and nitrogen sources affect not only cell growth but also the yield and molecular weight of synthesized products, demonstrating that a balanced medium is essential for optimizing the production of specific compounds. ifremer.fr

Enantiomeric Biosynthesis and Stereochemical Characterization of 2-Methylbutyl Acetate

2-Methylbutyl acetate possesses a chiral center, meaning it can exist in two different stereoisomers, or enantiomers: (S)-2-methylbutyl acetate and (R)-2-methylbutyl acetate. These enantiomers can have distinct sensory properties and their relative abundance is determined by specific biosynthetic pathways.

The predominant enantiomer of 2-methylbutyl esters found in many fruits, such as apples, is the (S)-form. researchgate.netsigmaaldrich.com This high optical purity is a direct result of its biosynthesis from the enantiomerically pure amino acid L-isoleucine, also known as (+)-isoleucine. researchgate.netsigmaaldrich.com

The pathway begins with the catabolism of L-isoleucine, which is converted to (S)-2-methylbutanol. This alcohol then serves as the substrate for an alcohol acyltransferase (AAT) enzyme. nih.gov Research on apples has identified a specific AAT, named MpAAT1, which catalyzes the final step of ester biosynthesis. nih.gov This enzyme uses an acyl-CoA donor (in this case, acetyl-CoA) and an alcohol acceptor. MpAAT1 is capable of utilizing (S)-2-methylbutanol to produce (S)-2-methylbutyl acetate, thereby locking in the stereochemistry derived from the original L-isoleucine precursor. nih.gov The preference of this enzyme for 2-methylbutanol can depend on substrate concentration relative to other alcohols. nih.gov

While the (S)-form is dominant, minor amounts of the (R)-enantiomer of 2-methylbutyl esters are also found in nature. Since this cannot originate from the L-isoleucine pathway, an alternative biosynthetic route must exist. Research has identified ethyl (E)-2-methyl-2-butenoate, commonly known as ethyl tiglate, as a key precursor for the formation of (R)-2-methylbutanol derivatives in apples. researchgate.netsigmaaldrich.com Ethyl tiglate itself can be formed from the β-oxidation of isoleucine in some yeasts. researchgate.net

In a pivotal study, isotopically labeled ethyl tiglate was introduced into ripe apples. Subsequent analysis revealed that the apples metabolized the ethyl tiglate into several compounds. researchgate.netsigmaaldrich.com The hydrogenation of ethyl tiglate by enzymes within the fruit tissue led to the formation of (R)-ethyl 2-methylbutanoate and, consequently, other derivatives including 2-methylbutyl acetate with the (R) configuration. researchgate.netsigmaaldrich.com This demonstrates for the first time that a naturally occurring unsaturated ester can serve as the source for the minor (R)-enantiomer found in fruits. researchgate.netsigmaaldrich.com

Table 2: Transformation Products of Ethyl Tiglate in Apple Fruit

Metabolites identified after the injection of labeled ethyl tiglate into ripe apples, as analyzed by GC-MS. researchgate.netsigmaaldrich.com

| Precursor | Identified Transformation Product | Significance | Source(s) |

|---|---|---|---|

| Ethyl Tiglate | Ethyl 2-methylbutanoate | Demonstrates hydrogenation pathway. Chiral analysis revealed the formation of the (R)-enantiomer. | researchgate.netsigmaaldrich.com |

| 2-Methylbutyl acetate | Shows further esterification after reduction and hydrolysis/re-esterification. Contributes to the pool of (R)-2-methylbutyl acetate. | researchgate.netsigmaaldrich.com | |

| 2-Methylbutanol | The direct alcohol precursor formed via reduction, available for subsequent esterification. | researchgate.netsigmaaldrich.com | |

| 2-Methylbutanoic acid | Indicates hydrolysis of the ester group. | researchgate.netsigmaaldrich.com |

Iii. Chemical Synthesis Methodologies and Catalysis of Pentyl Acetate and 2 Methylbutyl Acetate

Conventional Esterification Techniques

Conventional methods for synthesizing pentyl acetate (B1210297) and 2-methylbutyl acetate are predominantly centered around the acid-catalyzed reaction between the corresponding alcohol and acetic acid.

Fischer Esterification Protocols for Pentyl Acetate Production

The Fischer esterification is a classic and widely employed method for producing esters like pentyl acetate. This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netchemrxiv.org For the synthesis of pentyl acetate, this involves reacting pentan-1-ol with acetic acid. Similarly, 2-methylbutyl acetate is synthesized from 2-methylbutan-1-ol and acetic acid. nih.gov The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the less expensive one like acetic acid, is used. thermofisher.com This manipulation of reactant concentrations is a direct application of Le Châtelier's principle. thermofisher.comalibaba.com

The general protocol involves heating the alcohol and carboxylic acid mixture under reflux with a strong acid catalyst. alibaba.com The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. thermofisher.commdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol. mdpi.com A tetrahedral intermediate is formed, followed by a proton transfer and the subsequent elimination of a water molecule to yield the ester. thermofisher.commdpi.com The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst. mdpi.com

A typical laboratory-scale synthesis of a similar ester, isopentyl acetate (3-methylbutyl acetate), involves refluxing isopentyl alcohol and glacial acetic acid with a catalytic amount of concentrated sulfuric acid for a set period. thermofisher.comiscre.org Following the reaction, the product is isolated and purified through a series of washings, often with water and sodium bicarbonate solution to remove unreacted acid and catalyst, followed by distillation. researchgate.netecgroup.kz

Role of Acid Catalysts in Esterification (e.g., Sulfuric Acid, Brønsted-Lowry Bases)

Acid catalysts are crucial for accelerating the rate of esterification, which is otherwise a slow process. thermofisher.comyoutube.com Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used as homogeneous catalysts in Fischer esterification. ecgroup.kzyoutube.com Sulfuric acid is particularly effective due to its strong dehydrating properties, which help to remove the water formed during the reaction, further shifting the equilibrium towards the products. chemrxiv.org The primary role of the acid catalyst is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mdpi.comtokem.ru

The Brønsted-Lowry theory of acids and bases provides a framework for understanding the catalytic action. A Brønsted-Lowry acid is defined as a proton (H⁺) donor, and a Brønsted-Lowry base is a proton acceptor. rsc.orgresearchgate.netrsc.org In the context of Fischer esterification, the strong acid catalyst (e.g., H₂SO₄) donates a proton to the carboxylic acid, which then acts as a Brønsted-Lowry base by accepting it. rsc.org This protonation is the key step that initiates the catalytic cycle. mdpi.com

While strong Brønsted-Lowry acids are the conventional catalysts, the concept also encompasses bases. However, in the direct esterification of carboxylic acids and alcohols, strong bases are generally not used as catalysts because they would deprotonate the carboxylic acid to form a carboxylate anion. This anion is negatively charged and repels the nucleophilic alcohol, thus inhibiting the reaction. Instead of direct catalysis, bases like sodium bicarbonate are often used during the workup phase to neutralize the excess acid catalyst and unreacted carboxylic acid, facilitating the purification of the ester product. alibaba.com

Advanced Catalytic Systems for Enhanced Synthesis

To overcome the drawbacks associated with conventional homogeneous acid catalysts, such as corrosion, difficulty in separation, and environmental concerns, significant research has been directed towards the development of advanced catalytic systems.

Homogeneous and Heterogeneous Catalysis Development

The field of catalysis is broadly divided into homogeneous and heterogeneous catalysis. Homogeneous catalysis involves the catalyst being in the same phase as the reactants, as seen with sulfuric acid in liquid-phase esterification. chemrxiv.orgchemistryworld.com While often exhibiting high activity and selectivity, the separation of homogeneous catalysts from the product mixture can be challenging and costly. mdpi.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers a significant advantage in terms of catalyst separation and reusability. mdpi.comresearchgate.net Solid acid catalysts, such as ion-exchange resins and zeolites, have been developed as alternatives to mineral acids for ester synthesis. iscre.orgresearchgate.net These catalysts can be easily filtered from the reaction mixture, simplifying the purification process and allowing for their reuse, which is both economically and environmentally beneficial. researchgate.netripublication.com The development of catalysts that bridge the gap between these two, such as phase-transfer catalysts and temperature-responsive catalysts, aims to combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. rsc.org

The synthesis of vinyl acetate, for instance, has been shown to proceed through a mechanism where both heterogeneous palladium and homogeneous palladium(II) species play complementary roles, highlighting the intricate nature of modern catalytic systems. chemrxiv.org

Application of Ion-Exchange Resins in Esterification (e.g., KU-2-8 (H⁺), AB-17-8 (OH⁻))

Ion-exchange resins are polymeric materials containing acidic or basic functional groups and are widely used as solid catalysts in esterification. ripublication.com Strong acid cation-exchange resins, which typically have sulfonic acid (-SO₃H) groups, are particularly effective for catalyzing esterification reactions. researchgate.netscirp.org

One such resin, KU-2-8 , is a strong acid cation-exchange resin that can be used in its H⁺ form as a catalyst for esterification. ecgroup.kzuctm.edu It has been successfully employed in the synthesis of pentyl acetate from 1-pentyl alcohol and acetic acid. uctm.edu The use of these resins avoids the corrosion and pollution problems associated with liquid mineral acids. ripublication.com Studies have shown that resins like Amberlyst-15 are effective catalysts for the esterification of various carboxylic acids and alcohols. ripublication.com

Conversely, AB-17-8 is a strong base anion-exchange resin, typically supplied in the OH⁻ or Cl⁻ form. alibaba.comtokem.ruresearchgate.net While strong bases are not typically used to catalyze the direct esterification of carboxylic acids, anion-exchange resins can be employed in other related reactions or for purification purposes. For instance, in a study on the reaction between pentyl acetate and ethanolamine, both KU-2-8 and AB-17-8 were used as heterogeneous catalysts, demonstrating the versatility of these resins in promoting organic transformations. uctm.edu In that specific reaction, the OH-anion exchange resin (AB-17-8) showed the highest concentration of the main product in the initial phase of the reaction compared to the H-cation exchange resin and other homogeneous catalysts. uctm.edu

| Resin Name | Type | Functional Group | Ionic Form for Catalysis | Application in Acetate Synthesis |

|---|---|---|---|---|

| KU-2-8 | Strong Acid Cation-Exchange Resin | Sulfonic Acid | H⁺ | Catalyst for pentyl acetate esterification. uctm.edu |

| AB-17-8 | Strong Base Anion-Exchange Resin | Quaternary Ammonium (B1175870) | OH⁻ | Used as a catalyst in the reaction of pentyl acetate with ethanolamine. uctm.edu |

Ionic Liquid Catalysis in Acetate Ester Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, often possessing negligible vapor pressure, high thermal stability, and tunable properties. scispace.com These characteristics make them attractive as "green" solvents and catalysts for a variety of chemical reactions, including esterification. rsc.orgscientific.net

Brønsted acidic ionic liquids have been successfully used as dual solvent-catalysts for the synthesis of acetate esters. For the production of isoamyl acetate, a close isomer of 2-methylbutyl acetate, acidic ionic liquids have been shown to be effective catalysts and extracting agents, leading to high purity and yield of the final product. researchgate.netscientific.net One study found that under optimal conditions using an acid ionic liquid, a 99% purity and 85% yield of isoamyl acetate could be achieved. researchgate.netscientific.net The ionic liquid can facilitate the reaction and, in some cases, help in separating the product. scientific.net

Molten Salt Catalysts and Their Catalytic Activity

Molten salts and ionic liquids have emerged as promising catalysts in the synthesis of esters like pentyl acetate, offering advantages over traditional acid catalysts such as sulfuric acid, which can cause environmental pollution and equipment corrosion. rsc.orgresearchgate.netgoogle.com A notable development is the use of a new acid molten salt catalyst for the acetylation of n-pentanol with glacial acetic acid to produce pentyl acetate. rsc.orgexpertmarketresearch.com This method has demonstrated high efficiency, achieving a conversion rate of 89.0% and an isolated yield of 78.0% for pentyl acetate. rsc.orgexpertmarketresearch.com A key feature of this catalyst is its stability and reusability; it showed no significant changes in chemical structure or catalytic activity even after five consecutive runs. rsc.org

Molten salt hydrates (MSHs) have also been investigated as effective media and catalysts for esterification reactions involving short-chain acids and alcohols. researchgate.net These catalysts, such as those based on CaCl2, can promote the reaction by enhancing the protonation of the reactant acids and shifting the equilibrium towards ester formation due to their strong hygroscopicity, which helps in removing the water byproduct. researchgate.net Research on the esterification of various low molecular weight acids with alcohols like ethanol, n-propanol, and n-butanol in MSHs has shown excellent performance, suggesting their potential applicability for the synthesis of pentyl acetate and its isomers. researchgate.net The use of acidic ionic liquids, for instance, in the synthesis of isoamyl acetate (an isomer of pentyl acetate), has also been shown to increase both the purity and yield of the final product. researchgate.net

Table 1: Performance of a Novel Acid Molten Salt in Pentyl Acetate Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Conversion Rate | 89.0% | rsc.orgexpertmarketresearch.com |

| Isolated Yield | 78.0% | rsc.orgexpertmarketresearch.com |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods, particularly those using enzymes, represent a green and sustainable alternative for the production of esters. These processes are highly selective, operate under moderate temperature conditions (30–70 °C), and minimize the formation of unwanted byproducts. mdpi.com The products obtained from enzymatic synthesis are often labeled as "natural," which can increase their market value. ulpgc.es

Immobilized Lipase (B570770) Systems for Ester Production (e.g., Candida antarctica lipase B (Lipozyme 435))

Immobilized lipases are widely used as biocatalysts for ester synthesis due to their stability, reusability, and ease of separation from the reaction mixture. mdpi.comulpgc.es Among the most effective and commonly used is Lipozyme 435, which is lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. expertmarketresearch.commdpi.comcsic.es This system has been successfully employed for the synthesis of pentyl acetate from acetic acid and pentan-1-ol. expertmarketresearch.commdpi.com

The immobilization provides several advantages characteristic of heterogeneous catalysis, including simplified catalyst recovery and the potential for continuous operation in packed bed reactors. ulpgc.esresearchgate.net Lipozyme 435 is recognized for its broad substrate specificity and high catalytic activity in organic solvents and solvent-free systems. csic.esnih.gov Besides pentyl acetate, Lipozyme 435 and other immobilized lipases have been used to produce a variety of similar short-chain esters, such as butyl acetate and isoamyl acetate, demonstrating the versatility of this approach. irjet.netnih.govnih.gov For instance, in the synthesis of isoamyl acetate, immobilized lipases have shown significantly higher conversion yields compared to their free-enzyme counterparts. nih.govnih.gov

Reaction Kinetics and Mechanisms in Enzymatic Esterification (e.g., Modified Bi–Bi Ping-Pong Mechanism)

The kinetics of enzymatic esterification catalyzed by immobilized lipases are often described by the Ping-Pong Bi-Bi mechanism. nih.govnih.govnih.gov In the synthesis of pentyl acetate using Lipozyme 435, the reaction kinetics have been successfully correlated with a modified version of the Bi-Bi Ping-Pong mechanism. mdpi.com

This mechanism involves a two-step process:

The enzyme first reacts with the acyl donor (acetic acid) to form an acyl-enzyme intermediate, releasing the first product (water).

The acyl-enzyme intermediate then reacts with the alcohol (pentanol or 2-methylbutanol) to form the ester and regenerate the free enzyme.

Studies on similar esters, such as isoamyl acetate and xylose oleate (B1233923), also support this kinetic model. nih.govnih.govnih.govresearchgate.net However, the model is often modified to account for substrate inhibition. For example, in pentyl acetate synthesis, a high concentration of acetic acid can lead to a loss of enzymatic activity. mdpi.com Similarly, in the synthesis of isoamyl acetate, high concentrations of the acid substrate were found to decrease conversion rates. nih.gov Experimental data for the synthesis of xylose oleate catalyzed by Lipozyme 435 fitted well with a predicted Ping Pong Bi-Bi kinetic model, with no significant inhibitions observed within the studied range. nih.govnih.gov

Optimization of Biocatalytic Process Parameters (e.g., Substrate Molar Ratios, Enzyme Reusability, Solvent-Free Conditions)

Optimizing process parameters is crucial for maximizing the yield and efficiency of biocatalytic ester production. Key variables include substrate molar ratio, enzyme concentration, temperature, and the presence of solvents. mdpi.comnih.gov

Substrate Molar Ratios: In the enzymatic synthesis of pentyl acetate, using an excess of pentan-1-ol relative to acetic acid was found to be beneficial. A stoichiometric ratio (1:1) with a high concentration of acetic acid resulted in enzyme inhibition and a low conversion of only 5%. mdpi.com In contrast, an alcohol-to-acid molar ratio of 2:1 under solvent-free conditions led to conversions higher than 80%. mdpi.com Similarly, for isoamyl acetate synthesis, employing an excess of the alcohol nucleophile resulted in higher conversions in a shorter time. nih.gov

Solvent-Free Conditions: Conducting esterification in solvent-free systems (SFS) is a highly effective process intensification strategy. It increases the concentration of reactants, thereby enhancing the volumetric productivity of the reactor, and simplifies the downstream purification of the product. mdpi.comulpgc.es The successful synthesis of pentyl acetate with high conversion rates has been achieved under solvent-free conditions. expertmarketresearch.commdpi.comulpgc.es This approach also avoids the use of potentially toxic organic solvents like hexane, which is a major advantage for producing food-grade esters. nih.govcetjournal.it

Table 2: Optimal Conditions for Enzymatic Pentyl Acetate Synthesis

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Substrate Molar Ratio | alcohol/acid = 2 | Conversion > 80% after 8 hours | mdpi.com |

| Reaction Medium | Solvent-Free | Advantageous for productivity and purification | mdpi.comulpgc.es |

Process Intensification Strategies in Ester Production

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. In the context of pentyl acetate and 2-methylbutyl acetate production, several strategies are employed.

The shift from traditional chemical synthesis to biocatalysis using immobilized enzymes is itself a major process intensification strategy. It allows for reactions under milder conditions, improves selectivity, and simplifies catalyst handling. mdpi.comulpgc.es

Operating under solvent-free conditions is a key intensification method that has been successfully applied to the synthesis of pentyl acetate. mdpi.comulpgc.es This approach maximizes the use of reactor volume, increases reaction rates due to higher reactant concentrations, and reduces the energy and costs associated with solvent purchase, recovery, and disposal. ulpgc.esnih.gov

Furthermore, the development of highly reusable catalysts , whether they are molten salts or immobilized enzymes, is fundamental to process intensification. rsc.orgmdpi.com The ability to reuse a catalyst for multiple batches without significant loss of performance drastically lowers catalyst costs and reduces waste, contributing to a more economical and environmentally friendly manufacturing process. rsc.orgirjet.net

Iv. Environmental Fate and Atmospheric Chemistry of Pentyl Acetate and 2 Methylbutyl Acetate

Atmospheric Degradation Mechanisms

The degradation of pentyl acetate (B1210297) and 2-methylbutyl acetate in the atmosphere is primarily initiated by radical-led oxidation. These reactions transform the original ester into a variety of smaller, often more oxygenated, compounds. longdom.org

The gas-phase reaction with the hydroxyl (OH) radical is the dominant atmospheric loss process for esters under most tropospheric conditions. whiterose.ac.ukresearchgate.net The mechanism proceeds chiefly through the abstraction of a hydrogen atom from a C-H bond by the OH radical, forming a water molecule and an alkyl radical. whiterose.ac.uklongdom.org

For a linear ester like n-pentyl acetate, hydrogen abstraction can occur at multiple sites along the pentyl chain as well as the acetyl group, though abstraction from the alkyl chain is generally more favorable. longdom.org The initial step is as follows:

CH₃C(O)O(CH₂)₄CH₃ + •OH → R• + H₂O

Here, R• represents the various possible alkyl radicals formed depending on the site of H-atom abstraction. For n-pentyl acetate, studies have identified abstraction occurring at the –C(O)OCH₂– (C1), –CH₂– (C2), –CH₂– (C3), and –CH₂CH₃– (C4) positions of the pentyl group. longdom.org The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•), which then undergoes further reactions, leading to the formation of stable oxidation products. wikipedia.org While specific experimental data for 2-methylbutyl acetate is limited, its structural similarity to other C5 acetates allows for the confident prediction that it undergoes a similar degradation pathway initiated by OH radical attack.

In environments with significant concentrations of chlorine atoms, such as coastal and marine boundary layers, the reaction with Cl atoms can be a competitive or even dominant removal pathway for pentyl acetate and its isomers. nih.govlongdom.org The reaction mechanism is analogous to that with OH radicals, involving the abstraction of a hydrogen atom to form hydrogen chloride (HCl) and an alkyl radical. nih.govlongdom.org

CH₃C(O)O(CH₂)₄CH₃ + •Cl → R• + HCl

Kinetic studies show that the reaction of n-pentyl acetate with Cl atoms is significantly faster than its reaction with OH radicals. longdom.org This implies that in Cl-rich environments, the atmospheric lifetime of these esters will be considerably shorter. researchgate.net

Experimental studies on the oxidation of n-pentyl acetate have successfully identified several key degradation products. Following the initial H-atom abstraction and subsequent reactions of the resulting alkoxy radicals, the carbon chain of the ester fragments.

For the Cl-atom-initiated oxidation of n-pentyl acetate (amyl acetate), the primary identified products include acetic acid, formaldehyde (B43269), acetaldehyde, propionaldehyde, and butyraldehyde (B50154). longdom.orgresearchgate.netrsc.org The formation of these aldehydes provides clear evidence of the fragmentation of the pentyl group. For example, the detection of butyraldehyde suggests H-atom abstraction at the C1 position (the -OCH₂- group), leading to the formation of an alkoxy radical that decomposes to yield butyraldehyde and a CH₃C(O)O• radical, with the latter likely leading to products like acetic acid. rsc.org The other smaller aldehydes (formaldehyde, acetaldehyde, propionaldehyde) result from abstraction at positions further down the alkyl chain. rsc.orgbyjus.com

While direct product studies for 2-methylbutyl acetate are not widely available, based on the established mechanisms for other branched and straight-chain acetates, its oxidation is expected to yield a mixture of carbonyl compounds, including acetic acid, formaldehyde, acetaldehyde, and 2-methylpropanal. mdpi.com

Identified Oxidation Products from n-Pentyl Acetate (Amyl Acetate) Reaction

| Precursor Compound | Initiating Radical | Identified Products | Citation |

|---|---|---|---|

| n-Pentyl Acetate | Cl | Acetic acid, Formaldehyde, Acetaldehyde, Propionaldehyde, Butyraldehyde | longdom.orgresearchgate.netrsc.org |

Kinetic Studies of Atmospheric Reactions

Kinetic studies are essential for determining the rate at which these esters are removed from the atmosphere, which in turn allows for the calculation of their atmospheric lifetimes.

The rate constants for the reactions of pentyl acetate isomers with OH and Cl radicals have been measured in laboratory studies, typically using relative rate techniques in atmospheric simulation chambers. nih.govlongdom.org The rate constant (k) is a critical parameter in the rate law equation which describes how the speed of a reaction is affected by the concentration of the reactants. byjus.comupenn.edu

For n-pentyl acetate (amyl acetate), the room temperature rate coefficient for its reaction with OH radicals has been determined by multiple methods, yielding consistent results. longdom.orgresearchgate.net The rate coefficient for its reaction with Cl atoms is more than an order of magnitude larger, highlighting the efficiency of this removal pathway. longdom.orgresearchgate.net

While no direct experimental kinetic data has been reported for 2-methylbutyl acetate, its rate constant can be estimated using structure-activity relationships based on data from its isomers. Given that branching in the alkyl chain can influence reactivity, its rate constant is expected to be similar to that of other C5-acetate isomers like n-pentyl acetate and isoamyl acetate.

Experimentally Determined Reaction Rate Constants at 298 K

| Compound | Radical | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Citation |

|---|---|---|---|

| n-Pentyl Acetate | OH | (6.00 ± 0.96) x 10⁻¹² | longdom.orgresearchgate.net |

| n-Pentyl Acetate | OH | (6.37 ± 1.50) x 10⁻¹² | longdom.orgresearchgate.net |

| n-Pentyl Acetate | Cl | (1.35 ± 0.14) x 10⁻¹⁰ | longdom.orgresearchgate.net |

| Isoamyl Acetate | OH | 6.96 x 10⁻¹² | acs.org |

The temperature dependence of these reaction rates is often described by the Arrhenius equation, k = A * exp(-Ea/RT), which relates the rate constant to the activation energy (Ea) and temperature (T). wikipedia.orglibretexts.org While specific Arrhenius expressions for n-pentyl acetate and 2-methylbutyl acetate are not available in the cited literature, studies on other esters have shown that the temperature dependence can be complex and may not always follow a simple Arrhenius trend. researchgate.net

For alkyl acetates, SARs show a clear trend in reactivity with OH and Cl radicals. The rate constant generally increases with the size of the alkyl group. acs.org For instance, the rate constant for the OH reaction with pentyl acetate is significantly larger than that for ethyl acetate, which is in turn larger than that for methyl acetate. acs.org This is because adding -CH₂- groups provides more sites for H-atom abstraction. acs.org

The ester functional group, -C(O)O-, has a deactivating effect on H-atom abstraction from the carbon atoms immediately adjacent to it (the α-positions) due to the electron-withdrawing nature of the group. researchgate.net However, this effect diminishes with distance, so H-atoms on carbons further down the alkyl chain (β, γ, etc.) react at rates closer to those in corresponding alkanes. SARs for n-pentyl acetate have been used to calculate the contribution of each specific H-abstraction site to the total reaction rate, which helps in building more accurate degradation mechanisms. longdom.orgrsc.org For 2-methylbutyl acetate, SAR would predict a reactivity similar to n-pentyl acetate, with slight differences due to the branching at the C2 position, which affects the C-H bond strengths of neighboring hydrogen atoms.

Environmental Persistence and Biodegradation

The persistence of pentyl acetate and 2-methylbutyl acetate in the environment is largely determined by their susceptibility to biodegradation. As esters, they can be broken down by microorganisms present in soil and water.

Studies on "Primary Amyl Acetate," a commercial mixture composed of approximately 65% 1-pentyl acetate and 35% 2-methyl-1-butyl acetate, indicate that these compounds are biodegradable under aerobic conditions. tandfonline.comresearchgate.net In a 20-day biological oxygen demand (BOD) test, the mixture showed 41% biodegradation, which increased to between 71% and 79% after 28 days. researchgate.net However, it did not achieve the 60% biodegradation within the 10-day window required to be classified as "readily biodegradable" under OECD guidelines. researchgate.net This suggests that while the compounds do break down, the process is not rapid.

The Theoretical Oxygen Demand (ThOD) is the calculated amount of oxygen required to completely oxidize an organic compound to carbon dioxide and water. It provides a theoretical maximum for the biochemical oxygen demand. For an organic compound with the formula CₐHₙOₓ, the reaction is: CₐHₙOₓ + (a + n/4 - x/2)O₂ → aCO₂ + (n/2)H₂O

Both pentyl acetate and 2-methylbutyl acetate share the chemical formula C₇H₁₄O₂, giving them a molecular weight of approximately 130.18 g/mol . nih.govnih.gov Based on this formula, the calculated ThOD is 2.21 g of oxygen per gram of the compound. Another source reports a Theoretical Oxygen Demand (TOD) value for amyl acetate as 2.34 g/g. fishersci.ie

Interactive Data Table: Biodegradation and Oxygen Demand

The movement of pentyl acetate and 2-methylbutyl acetate through the environment is dictated by their physical properties, such as water solubility and their tendency to adsorb to soil.

Both esters have limited solubility in water. For 2-methylbutyl acetate, the water solubility is reported to be 1,070 mg/L at 25 °C. tandfonline.com Pentyl acetate is described as slightly soluble or practically insoluble in water, with one source citing a solubility of 0.25% w/w. bris.ac.uknih.gov

The soil adsorption coefficient (Koc) is an indicator of a chemical's mobility in soil. A low Koc value suggests high mobility. The estimated Koc for n-amyl acetate is 34, which suggests very high mobility in soil. nih.gov An estimated Koc for sec-amyl acetate is approximately 400, indicating moderate mobility. rsc.org

Level III distribution modeling for the primary amyl acetate mixture predicts that if released, the majority will partition into the soil (66.3%) and water (26.7%), with a smaller fraction entering the air (6.8%). tandfonline.com Volatilization is an important process; the calculated half-life for volatilization from a river is 3.4 hours, and from a lake is 5.5 days. tandfonline.com

Interactive Data Table: Environmental Mobility

Atmospheric Implications and Environmental Impact Assessment

Once in the atmosphere, these acetate esters participate in photochemical reactions, influencing air quality through their degradation rates and their potential to form ground-level ozone.

The primary removal mechanism for these esters in the troposphere is reaction with photochemically-produced hydroxyl (OH) radicals. The rate of this reaction determines their atmospheric lifetime. The calculated atmospheric half-life for the photochemical removal of 1-pentyl acetate is between 34 and 43 hours. tandfonline.com For 2-methylbutyl acetate, the calculated half-life is 41 hours. tandfonline.com An experimental study on amyl acetate determined a shorter tropospheric lifetime of 22 hours with respect to reaction with OH radicals. researchgate.net

Interactive Data Table: Atmospheric Lifetimes

The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the ability of a VOC to contribute to the formation of ground-level (tropospheric) ozone, a key component of smog. designingbuildings.co.uk The POCP value is expressed relative to ethene, which is assigned a value of 100.

Interactive Data Table: Photochemical Ozone Creation Potential (POCP)

Vi. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding chemical reactivity at a molecular level. By solving approximations of the Schrödinger equation, these methods can map out the energetic landscapes of reactions, providing a detailed picture of how chemical transformations occur.

Elucidation of Potential Energy Surfaces in Chemical Transformations

A potential energy surface (PES) is a conceptual and mathematical framework that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgresearchgate.net It serves as a multi-dimensional "map" that reaction pathways follow. libretexts.org Key features of a PES include:

Minima: These represent stable molecules, such as the reactants (e.g., an alcohol and a carboxylic acid) and products (the ester). libretexts.orgsciepub.com

Saddle Points: These are the highest energy points along the lowest energy path between two minima and correspond to the transition state of the reaction. sciepub.com

For the formation of esters like 2-methylbutyl acetate (B1210297) and pentyl acetate via Fischer esterification, quantum chemical calculations can elucidate the entire reaction mechanism. This involves modeling the initial protonation of the carboxylic acid, the nucleophilic attack by the alcohol, subsequent proton transfers, and the final loss of water to form the ester. nih.gov By calculating the energy at each step, the PES reveals the most likely pathway and the structure of the high-energy transition states. sciepub.comnih.gov Furthermore, computational studies on related esters have successfully identified the most stable conformers, which correspond to the lowest energy minima on the potential energy surface. whiterose.ac.uk

Theoretical Determination of Rate Constants for Atmospheric Reactions

The atmosphere is a complex chemical reactor where volatile organic compounds (VOCs), including esters, are oxidized, primarily by hydroxyl (•OH) radicals. researchgate.netrsc.org Quantum chemical calculations are crucial for determining the rate constants of these reactions, which dictate the atmospheric lifetime of the compounds. cityu.edu.hkrsc.org

The process typically involves:

Mapping the Reaction: Identifying all possible reaction pathways, which for esters like 2-methylbutyl acetate and pentyl acetate are predominantly hydrogen atom abstraction reactions from various positions on the alkyl chains. rsc.orgnih.gov

Calculating Energy Barriers: Using methods like Density Functional Theory (DFT) or more advanced ab initio methods (e.g., CCSD(T)), the energy barriers (activation energies) for each pathway are calculated. researchgate.netnih.gov

Applying Transition State Theory (TST): The calculated energy barriers and vibrational frequencies are used within the framework of Transition State Theory to calculate the high-pressure limit rate constants. researchgate.netnih.gov These calculations often include corrections for quantum tunneling effects. nih.gov

The temperature dependence of the calculated rate constant, k(T), is typically fitted to the Arrhenius or a three-parameter Arrhenius-Kooij equation. mdpi.com A recent computational study on the atmospheric degradation of isoamyl acetate (3-methylbutyl acetate), an isomer of the target compounds, determined the total rate constant for its reaction with •OH radicals to be 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at standard conditions. nih.govacs.org The primary degradation pathway was found to be hydrogen-abstraction. nih.govacs.org Similar methodologies can be applied to accurately predict the rate constants for 2-methylbutyl acetate and pentyl acetate.

Kinetic Modeling of Complex Systems

Building on the foundation of quantum chemical calculations, kinetic modeling simulates the behavior of chemical systems over time, integrating multiple reactions and environmental factors.

Development and Validation of Enzymatic Reaction Kinetic Models

Esters like pentyl acetate are often synthesized using enzymes, such as lipases, which offer high selectivity and milder reaction conditions. ulpgc.es Developing kinetic models for these enzymatic reactions is essential for process optimization.

A comprehensive study on the synthesis of pentyl acetate from acetic acid and pentan-1-ol using the immobilized lipase (B570770) Lipozyme®435 highlights this process. mdpi.comresearchgate.net The researchers developed and validated a kinetic model based on the Bi-Bi Ping-Pong mechanism, a common model for two-substrate, two-product enzymatic reactions. mdpi.comacs.org

The key findings from the modeling and validation were:

The Bi-Bi Ping-Pong mechanism, modified to account for enzyme denaturation at high concentrations of acetic acid, accurately described the reaction kinetics. mdpi.comresearchgate.net

In stoichiometric proportions without a solvent, high concentrations of acetic acid led to enzyme inhibition and very low conversion (around 5%). mdpi.comresearchgate.net

Using an excess of pentan-1-ol successfully overcame this inhibition, leading to conversions higher than 80% after 8 hours. mdpi.comresearchgate.net

The model helped identify optimal conditions (solvent-free, 2:1 molar ratio of alcohol to acid), under which the enzyme could be reused for up to 10 cycles without significant loss of activity. mdpi.comresearchgate.net

Interactive Table: Experimental Conditions and Results for Enzymatic Pentyl Acetate Synthesis mdpi.com

Atmospheric Degradation Kinetic Models and Simulation

Kinetic models are used to simulate the fate of 2-methylbutyl acetate and pentyl acetate in the atmosphere. These models use the theoretically determined rate constants for reactions with major oxidants (•OH, NO₃, O₃) as input. acs.orgnih.gov

The core of these models is the calculation of the compound's atmospheric lifetime (τ), which is the time it takes for its concentration to decrease to 1/e (about 37%) of its initial value. For oxidation by •OH radicals, the lifetime is calculated using a pseudo-first-order rate equation: nih.gov

τ = 1 / (kOH * [OH])

Where:

kOH is the second-order rate constant for the reaction of the ester with the •OH radical. nih.gov

[OH] is the average concentration of •OH radicals in the troposphere (typically ~1 x 10⁶ molecules cm⁻³). cityu.edu.hk

By simulating the degradation pathways, these models can predict the formation of secondary pollutants, such as ozone and peroxyacetyl nitrates, contributing to a better understanding of the environmental impact of these esters. acs.orgnih.gov A detailed study on isoamyl acetate showed that its reaction with •OH radicals leads to the formation of various degradation products and has a calculated atmospheric lifetime, demonstrating the utility of such models. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a molecule to its activity, be it reactivity, biological function, or toxicity. oncodesign-services.comwikipedia.org Computational methods are instrumental in developing these relationships, often resulting in Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgnih.gov

For 2-methylbutyl acetate and pentyl acetate, computational SAR can be applied in two key areas:

Sensory Properties: Esters like 2-methylbutyl acetate and pentyl acetate are well-known for their characteristic fruity and banana-like aromas. nih.govsigmaaldrich.com SAR and QSAR approaches can be used to correlate specific structural features—such as chain length, branching, and the spatial arrangement of atoms—with perceived odor. By building computational models trained on datasets of known odorants, it is possible to predict the sensory profile of new or untested molecules, guiding the design of new flavor and fragrance compounds. oncodesign-services.comuni-bonn.de

Vii. Research Applications and Future Directions

Advancements in Sustainable Synthesis Processes for Acetate (B1210297) Esters

Traditional synthesis of acetate esters, such as the Fischer esterification, often relies on acid catalysts and conditions that are not environmentally benign. nih.gov Research is now heavily focused on creating more sustainable and efficient manufacturing processes.

A primary area of advancement is the use of enzymatic catalysis. Immobilized lipases, such as Lipozyme® 435, are being employed as biocatalysts for the esterification of alcohols like pentan-1-ol with acetic acid to produce pentyl acetate. nih.govwikipedia.org This method offers several advantages aligned with the principles of green chemistry, including high selectivity, effectiveness under mild conditions, and biodegradability. wikipedia.org Studies have demonstrated that using immobilized lipases can lead to high conversion rates, often exceeding 80%, even under solvent-free conditions which minimizes waste and downstream separation costs. nih.govnist.gov

Another promising approach involves the development of novel, highly active catalysts. For instance, new acid molten salt catalysts have shown high efficacy in the acetylation of n-pentanol, achieving conversion rates of 89% and an isolated yield of 78% for pentyl acetate. nist.gov

Process intensification is also a key strategy. Techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, are being explored to improve efficiency and reduce energy consumption in the production of similar esters like butyl acetate. researchgate.net By integrating the reaction and separation steps, these processes can overcome equilibrium limitations and reduce capital and operating costs.

Table 1: Comparison of Sustainable Synthesis Methods for Pentyl Acetate This table is interactive. Click on the headers to sort the data.

| Synthesis Method | Catalyst | Key Findings/Advantages | Reported Conversion/Yield |

|---|---|---|---|

| Enzymatic Esterification | Immobilized Lipase (B570770) (e.g., Lipozyme® 435) | Environmentally friendly (green chemistry), mild reaction conditions, high selectivity, potential for solvent-free process. nih.govwikipedia.org | >80% conversion. nih.govnist.gov |

| Catalytic Esterification | Acid Molten Salt | High catalytic activity and yield. nist.gov | 89% conversion, 78% isolated yield. nist.gov |

| Reactive Distillation | (Typically Acid Resin) | Process intensification, energy savings, overcomes equilibrium limitations. researchgate.net | (Data for similar esters like butyl acetate shows significant energy and cost savings). researchgate.net |

Development of Novel Analytical Approaches for Environmental and Biological Matrices

The detection and quantification of volatile esters like 2-methylbutyl acetate and pentyl acetate in complex samples such as air, water, and biological tissues are critical for environmental monitoring and metabolic studies. Research is focused on developing more sensitive, specific, and rapid analytical methods.

Recent advancements have moved beyond traditional gas chromatography (GC) with flame ionization detection (FID) towards more sophisticated techniques. conicet.gov.ar The coupling of liquid chromatography (LC) or GC with tandem mass spectrometry (MS/MS) has become a powerful tool for analyzing trace levels of compounds in complex matrices. nih.govuctm.edu High-resolution mass spectrometry (HRMS) further enhances specificity and allows for the identification of unknown metabolites and degradation products. ymdb.ca